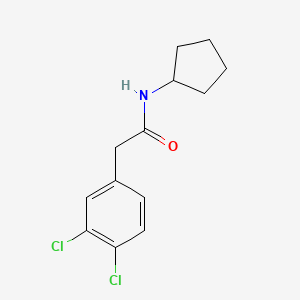![molecular formula C18H19N3O2S2 B4264296 2-(3,4-dimethylphenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4264296.png)
2-(3,4-dimethylphenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide
Vue d'ensemble
Description
2-(3,4-dimethylphenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide, also known as DMPTB, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMPTB falls under the category of thiadiazole derivatives, which have been extensively studied due to their diverse pharmacological activities.
Mécanisme D'action
2-(3,4-dimethylphenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide exerts its pharmacological effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 2-(3,4-dimethylphenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to exert various biochemical and physiological effects in the body. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various diseases. 2-(3,4-dimethylphenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide also inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,4-dimethylphenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide has several advantages for use in scientific research experiments. It is a stable compound that can be easily synthesized in the laboratory. 2-(3,4-dimethylphenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide also exhibits good solubility in both water and organic solvents, making it suitable for use in various experimental protocols. However, one limitation of 2-(3,4-dimethylphenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide is that its pharmacological effects may vary depending on the cell type and experimental conditions used.
Orientations Futures
There are several potential future directions for the study of 2-(3,4-dimethylphenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory and neurodegenerative diseases. 2-(3,4-dimethylphenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide may also have potential applications in the field of cancer research, as it has been shown to possess anti-tumor properties. Further studies are needed to elucidate the mechanisms underlying the pharmacological effects of 2-(3,4-dimethylphenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide and to explore its potential therapeutic applications.
Applications De Recherche Scientifique
2-(3,4-dimethylphenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide has been investigated for its potential therapeutic applications in various scientific research studies. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. 2-(3,4-dimethylphenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide has also been studied for its neuroprotective effects, as it has been shown to inhibit neuronal cell death induced by oxidative stress.
Propriétés
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c1-4-14(23-13-8-7-11(2)12(3)10-13)16(22)19-18-21-20-17(25-18)15-6-5-9-24-15/h5-10,14H,4H2,1-3H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYSRAIAWFGLTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C2=CC=CS2)OC3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenoxy)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-butoxy-N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzamide](/img/structure/B4264218.png)

![2-(1,3-benzodioxol-5-yl)-N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]-4-quinolinecarboxamide](/img/structure/B4264230.png)
![1-[4-(benzyloxy)phenyl]-4-[(phenylthio)acetyl]piperazine](/img/structure/B4264233.png)
![1-[4-(benzyloxy)phenyl]-4-(cyclobutylcarbonyl)piperazine](/img/structure/B4264239.png)
![4-[2-(3-ethoxybenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B4264243.png)
![2-(4-chlorophenyl)-N-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]acetamide](/img/structure/B4264254.png)
![1-[4-(benzyloxy)phenyl]-4-(2-bromobenzoyl)piperazine](/img/structure/B4264257.png)

![N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-2-(3-butoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4264285.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3,4-dimethylphenoxy)butanamide](/img/structure/B4264291.png)
![3-{[2-(3-cyclohexylpropanoyl)hydrazino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4264304.png)
![6-chloro-N-[1-(4-isopropylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4264305.png)